5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol
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Overview
Description
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol is a chemical compound belonging to the oxazoline class. It is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable pentan-1-ol derivative. One common method involves the use of a Grignard reagent, where the oxazoline ring is formed through the reaction of a nitrile with an alcohol in the presence of a base . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline ring can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)amine
Uniqueness
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol is unique due to its specific structural features, such as the presence of both an oxazoline ring and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
58241-40-0 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-10(2)8-13-9(11-10)6-4-3-5-7-12/h12H,3-8H2,1-2H3 |
InChI Key |
IQHCAIOYGABAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)CCCCCO)C |
Origin of Product |
United States |
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